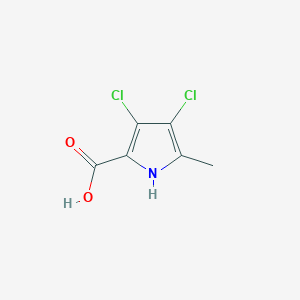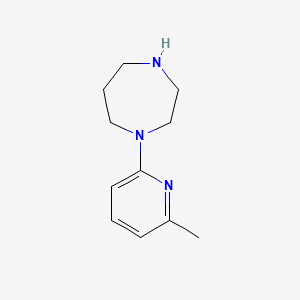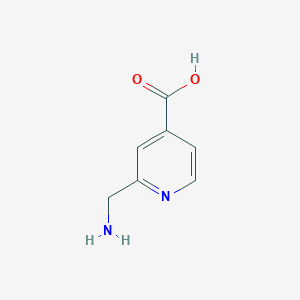
Ácido 2-(aminometil)piridina-4-carboxílico
Descripción general
Descripción
2-(Aminomethyl)pyridine-4-carboxylic acid, often referred to as 2-AMPCA, is an organic compound with a molecular formula of C7H9NO2. It is a colorless, crystalline solid with a slightly pungent odor. 2-AMPCA is a versatile compound that has been used in a variety of scientific applications, including synthesis, research, and drug development.
Aplicaciones Científicas De Investigación
Catalizador para la Síntesis Orgánica
Las nanopartículas de Fe3O4 funcionalizadas con ácido piridina-4-carboxílico se han utilizado como catalizador magnético para la síntesis de derivados de pirano[3,2-b]piranona . Este método es ecológico, simple y da como resultado altos rendimientos con tiempos de reacción cortos .
Diseño y Descubrimiento de Fármacos
Los derivados de piperidina, que pueden sintetizarse a partir de compuestos de piridina, juegan un papel importante en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . Estos compuestos pueden utilizarse para el diseño y descubrimiento de fármacos debido a su simplicidad, eficacia y alta selectividad .
Síntesis de Compuestos Bioactivos
La síntesis de derivados de 4H-pirano ha despertado un gran interés porque muchos de ellos poseen propiedades biológicas y farmacológicas útiles . Algunos 2-amino-4H-piranos también pueden utilizarse como materiales fotoactivos .
Nanopartículas Magnéticas
Las nanopartículas magnéticas de óxido de hierro funcionalizadas en superficie (MNP) son nuevos materiales funcionales que se han utilizado ampliamente en biotecnología y catálisis . Se podría denotar buena biocompatibilidad y biodegradabilidad, así como características magnéticas básicas para los materiales orgánicos funcionales injertados en MNP .
Procesos Ecológicos
Las reacciones multicomponente (RMC) han demostrado ser valiosas en química orgánica y medicinal . Estos protocolos pueden reducir el número de pasos y presentan ventajas, como el bajo consumo de energía y la producción de pocos o ningún residuo, lo que lleva a los procesos ecológicos deseados .
Síntesis de Moléculas Complejas
El método permite la funcionalización de un solo recipiente de intermedios insaturados, que normalmente requiere múltiples pasos . Esto puede hacer que la síntesis de moléculas complejas sea más eficiente y rentable .
Mecanismo De Acción
2-AMPCA is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 2-AMPCA increases the levels of acetylcholine in the brain, resulting in an increase in cognitive function.
Biochemical and Physiological Effects
2-AMPCA has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, resulting in increased cognitive function. In addition, 2-AMPCA has been found to have a variety of other effects, including increased alertness, improved memory, and increased attention span.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-AMPCA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 2-AMPCA is a versatile compound that can be used in a variety of scientific research applications. However, one of the main limitations is that it is not as stable as some other compounds, and thus may not be suitable for long-term storage.
Direcciones Futuras
There are a number of potential future directions for the use of 2-AMPCA. One potential direction is to explore its use as an inhibitor of other enzymes, such as proteases and phosphatases. In addition, further research could be done on its use as a ligand in coordination chemistry, as well as its potential use as a drug. Furthermore, research could be done to explore the potential use of 2-AMPCA as a pesticide, as well as its potential use in the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKOZRLAGHGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622415 | |
| Record name | 2-(Aminomethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863014-10-2 | |
| Record name | 2-(Aminomethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



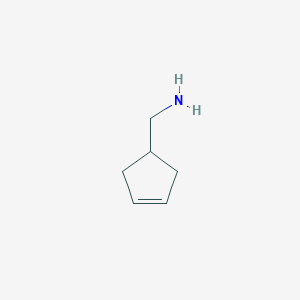




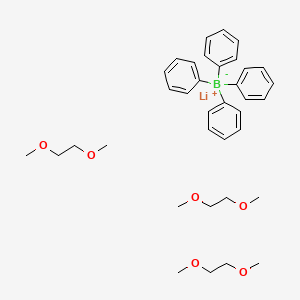

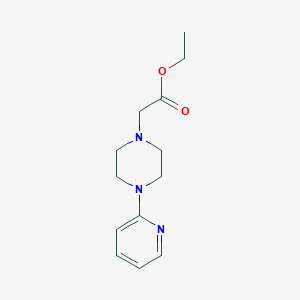

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1613498.png)
